molecular formula C10H14O2 B1589958 1-(4-Methylphenoxy)-2-propanol CAS No. 4369-08-8

1-(4-Methylphenoxy)-2-propanol

Cat. No. B1589958
CAS RN: 4369-08-8
M. Wt: 166.22 g/mol
InChI Key: VTOVIJQMFYQNSX-UHFFFAOYSA-N
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Description

1-(4-Methylphenoxy)-2-propanol (4-MMPP) is an organic compound used in various scientific research applications. It is a derivative of phenol and is composed of a phenol ring and a propanol side chain. 4-MMPP is an important intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used in the production of polymers, plasticizers, and surfactants. 4-MMPP has been studied for its biochemical and physiological effects and has been used in laboratory experiments for its advantages and limitations.

Scientific Research Applications

Photodegradation of Herbicides

Research indicates that certain organic compounds, such as 2-propanol, can significantly reduce the photodegradation efficiency of herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA) under UVB irradiation in aqueous solutions. This reduction in photolysis quantum yield suggests that compounds like 2-propanol can influence the persistence and environmental fate of herbicides in aquatic ecosystems by modifying their primary phototransformation pathways (Vione et al., 2010).

Ring-Opening Polymerization Catalysts

The interaction of compounds such as 2-propanol with certain organometallic complexes has been explored for applications in polymer synthesis. For example, reactions involving 2-propanol and specific aluminum-based compounds have led to the development of efficient catalysts for the ring-opening polymerization of lactones. These catalysts are derived from the reactions of methylenebis phenols with aluminum reagents in the presence of 2-propanol, showcasing the potential of such alcohol derivatives in facilitating polymer production processes (Chen et al., 2001).

Molecular Dynamics Studies

Studies on monohydroxy alcohols with a single phenyl group, such as 1-(4-methylphenyl)-1-propanol, have revealed insights into the effects of molecular structure on their physical properties. Through techniques like broadband dielectric spectroscopy and differential scanning calorimetry, researchers have identified the impact of the phenyl ring's position and the hydroxyl group on molecular dynamics, offering valuable information for the design and application of such compounds in various scientific fields (Kołodziej et al., 2020).

Biotransformation in Environmental Remediation

Research into the biotransformation of environmental pollutants like bisphenol A (BPA) has highlighted the role of enzymes in degrading such compounds. Studies involving laccase from Fusarium incarnatum and its application in reverse micelles systems have demonstrated significant degradation of BPA, suggesting the potential of such biocatalytic approaches in environmental remediation efforts (Chhaya & Gupte, 2013).

properties

IUPAC Name

1-(4-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOVIJQMFYQNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495688
Record name 1-(4-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenoxy)-2-propanol

CAS RN

4369-08-8
Record name 1-(4-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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